Alismol
Overview
Description
Alismol is a natural sesquiterpenoid . It is one of the most abundant chemical constituents identified in the ethanol extract of Alisma orientale Juzepzuk (EEAO) .
Synthesis Analysis
This compound is a sesquiterpenoid isolated from the roots of Vladimiria souliei . It has been found to inhibit interferon-γ-induced NO production in murine macrophage RAW264.7 cells . The total syntheses of this compound involve the transformation of the initial [2+2] photoadduct into an iodo xanthate or a diiodide .
Molecular Structure Analysis
The molecular formula of this compound is C15H24O . The molecular weight is 220.35 g/mol . The structure of this compound can be used as a bait for proteins that exhibit a calculated high affinity with a structural match .
Chemical Reactions Analysis
This compound has been found to reduce NO and prostaglandin E2 (PGE2) levels and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated primary and cultured microglia .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 220.35 g/mol . It has a molecular formula of C15H24O . The exact mass is 220.182715385 g/mol .
Scientific Research Applications
Cardiovascular Effects : Alismol has been shown to decrease cardiac output, heart rate, and left ventricular pressure, while increasing coronary flow in rat isolated heart, suggesting a pharmacological basis for its use in preventing anginal attacks (Yamahara et al., 1989).
Vascular Effects : It inhibits sustained contraction in rabbit thoracic aorta and increases calcium retention, indicating its role in inhibiting calcium influx through voltage-dependent calcium channels (Matsuda et al., 1987).
Antihypertensive Action : this compound has demonstrated a sustained, though weak, antihypertensive action in various experimental hypertensive models in rats without significantly affecting plasma renin activity, ACE activity, or aldosterone levels (Yamahara et al., 1989).
Neuroprotective Effects : this compound suppresses proinflammatory mediators in lipopolysaccharide-stimulated microglia, suggesting its potential as a therapeutic strategy for neuroinflammatory diseases (Shi et al., 2017).
Adrenergic Mechanism Inhibition : It inhibits adrenergic neuro-effector mechanisms in rabbit ear artery, primarily acting on nerve terminals to interfere with noradrenaline release (Matsuda et al., 1988).
Quality Control in Traditional Medicine : A method for the determination of this compound in Rhizoma Alismatis has been established for quality control purposes (Luo Hao, 2010).
Antiproliferative and Apoptotic Effects : this compound has shown significant inhibition of cell proliferation in various human cancer cell lines and induces apoptosis through the activation of caspase-3 (Syed Abdul Rahman et al., 2013).
Mechanism of Action
- Specifically, Alismol decreases cardiac output, heart rate, and left ventricular pressure. However, it increases coronary flow .
- By activating Nrf2, this compound suppresses some key features associated with acute lung injury (ALI) .
Target of Action
Mode of Action
Result of Action
Safety and Hazards
Future Directions
Alismol has been found to suppress lung inflammation in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model and protects mice from ALI-like symptoms . This suggests that the inhibition of microglia activation by this compound may provide a potential therapeutic strategy for various neuroinflammatory diseases .
Biochemical Analysis
Biochemical Properties
Alismol interacts with various biomolecules, including Nuclear Factor Erythroid 2-related Factor 2 (Nrf2), Nuclear Factor-kappa B (NF-κB), and various pro-inflammatory molecules . It suppresses lung inflammation by activating Nrf2 and inhibiting NF-κB .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It reduces the levels of neutrophils and pro-inflammatory molecules, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), Interferon-gamma (IFN-γ), and Cyclooxygenase-2 (COX-2), suggesting an anti-inflammatory activity of this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It does not induce cytotoxicity or reactive oxygen species (ROS). Unlike the ethanol extract of Alisma orientale, this compound does not suppress NF-κB activity but rather activates Nrf2 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to suppress neutrophilic lung inflammation. The effects of this compound were tested using equivalent amounts of 10 μM or 1 μM of this compound (2.20 mg/kg mouse body weight: m.b.w. or 0.22 mg/kg m.b.w.) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to suppress lung inflammation in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model and protect mice from ALI-like symptoms .
Metabolic Pathways
This compound is involved in various metabolic pathways. It induces the expression of prototypic genes regulated by Nrf2, including Heme Oxygenase-1 (HO-1), NAD (P)H: quinine oxidoreductase-1 (NQO-1), and glutamyl cysteine ligase catalytic units (GCLC) .
Properties
IUPAC Name |
(1R,3aS,8aR)-1-methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10(2)12-6-5-11(3)13-7-8-15(4,16)14(13)9-12/h9-10,13-14,16H,3,5-8H2,1-2,4H3/t13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPJOLXWQXEJSQ-RBSFLKMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2C(CCC2(C)O)C(=C)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C[C@@H]2[C@H](CC[C@@]2(C)O)C(=C)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87827-55-2 | |
Record name | Alismol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87827-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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